Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate” is a substrate for dengue virus NS2B-NS3 and yellow fever virus NS3 protease . The kcat/Km value of Bz-NleKRR-AMC for the dengue virus type 4 (DEN4) enzyme is > 800 fold higher than that of Boc-Gly-Arg-Arg-AMC, a widely used NS3 substrate . For yellow fever virus NS3 protease, the kcat value was 0.111 s⁻¹, the Km value 14.6 μM .

Molecular Structure Analysis

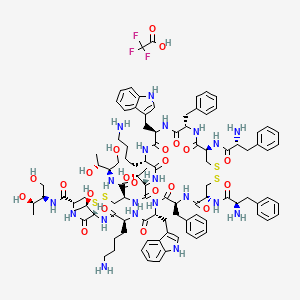

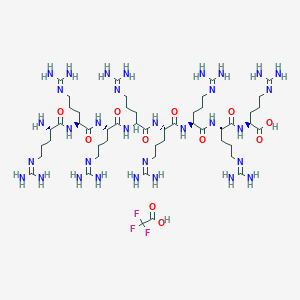

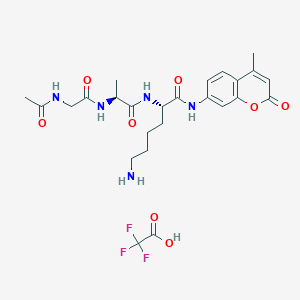

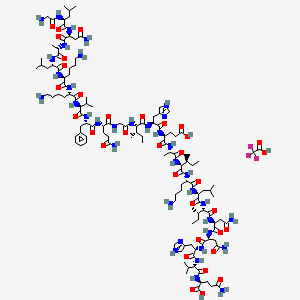

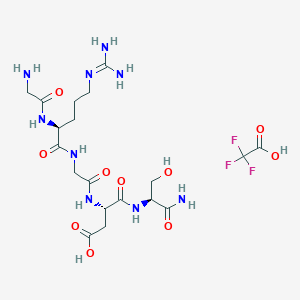

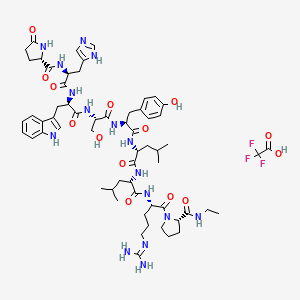

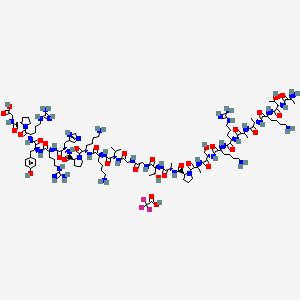

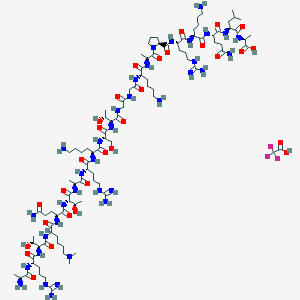

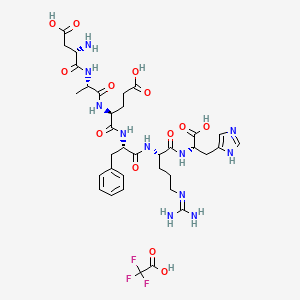

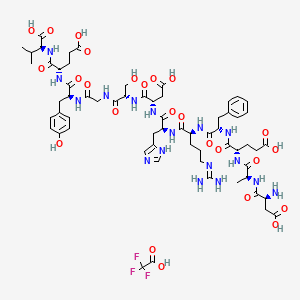

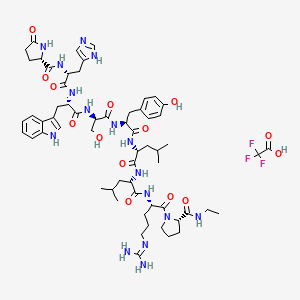

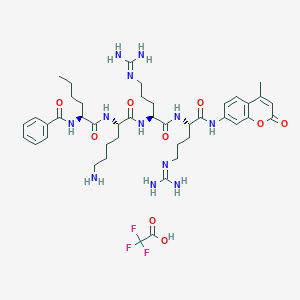

The molecular structure of “this compound” is represented by the sum formula: C₄₁H₆₀N₁₂O₇ . Its molecular weight is 833 .Chemical Reactions Analysis

“this compound” is used as a substrate in enzymatic reactions involving dengue virus NS2B-NS3 and yellow fever virus NS3 protease . The kcat/Km value of Bz-NleKRR-AMC for the dengue virus type 4 (DEN4) enzyme is significantly higher than that of Boc-Gly-Arg-Arg-AMC, a widely used NS3 substrate .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 833 and a sum formula of C₄₁H₆₀N₁₂O₇ . It is stored at temperatures below -15°C .Wissenschaftliche Forschungsanwendungen

Enzymatic Peptide Synthesis

A study by Wang et al. (2004) focused on the trypsin-catalyzed, kinetically controlled synthesis of a precursor dipeptide of thymopentin, highlighting the optimal conditions for such syntheses in organic solvents and emphasizing the significance of substrate specificity and reaction conditions for enzyme-catalyzed peptide bond formation (Wang, Huang, Xu, Wu, & Zhang, 2004).

Protease-Catalyzed Tripeptide Synthesis

Research by So, Shin, and Kim (2000) explored the synthesis of tripeptides using enzymatic methods, focusing on the conditions that maximize yield and minimize side reactions. This study underscores the potential of enzymes like trypsin and chymopapain in peptide synthesis, providing a foundation for developing more efficient synthesis strategies for peptides and their analogs (So, Shin, & Kim, 2000).

Physico-Mechanical Properties of Modified Gelatin Films

Lin et al. (2017) investigated the impact of amino acids like Lysine and Arginine on the properties of gelatin films, demonstrating how these modifications can enhance the mechanical and thermal properties of biopolymer films. This research has implications for the development of biodegradable materials with tailored properties for various applications (Lin, Wang, Pan, Sun, Ou, & Cao, 2017).

Amino Acid Interactions with Lipid Membranes

A study by Li, Vorobyov, and Allen (2013) explored the interactions of basic amino acids Lysine and Arginine with lipid membranes, providing insights into how these amino acids influence membrane protein activity, voltage sensing, and membrane disruption. This research sheds light on the fundamental mechanisms by which amino acids can affect the structure and function of biological membranes (Li, Vorobyov, & Allen, 2013).

Inhibitory Drug Design Against Dengue Virus

Ourique et al. (2016) conducted a study on the interaction energy between the dengue virus serine protease and its inhibitor, highlighting the role of computational studies in the design and optimization of antiviral drugs. This research illustrates the potential of specific compounds in inhibiting crucial viral enzymes, offering a pathway to developing effective treatments for dengue and other viral diseases (Ourique, Vianna, Neto, Oliveira, Mauriz, Vasconcelos, Caetano, Freire, Albuquerque, & Fulco, 2016).

Wirkmechanismus

Target of Action

The primary targets of Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate are the dengue virus NS2B-NS3 and yellow fever virus NS3 protease . These proteases play a crucial role in the life cycle of these viruses, making them a key target for antiviral drug development.

Mode of Action

This compound acts as a substrate for the aforementioned viral proteases . The compound’s interaction with its targets results in enzymatic cleavage, releasing a fluorescent product that can be quantified to measure protease activity .

Biochemical Pathways

The compound’s interaction with the dengue and yellow fever virus proteases affects the viral replication process . By serving as a substrate for these enzymes, it interferes with the proteolytic processing of the viral polyprotein, a critical step in the viral life cycle .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of viral protease activity. This can lead to a disruption in the viral life cycle, potentially preventing the replication and spread of the virus .

Biochemische Analyse

Biochemical Properties

Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate interacts with enzymes such as the dengue virus NS2B-NS3 and yellow fever virus NS3 protease . The nature of these interactions is characterized by the kcat/Km value of this compound for the dengue virus type 4 (DEN4) enzyme, which is > 800 fold higher than that of Boc-Gly-Arg-Arg-AMC, a widely used NS3 substrate .

Molecular Mechanism

Upon enzymatic cleavage by yellow fever virus NS3 or dengue virus NS2B/3 serine proteases, 7-amino-4-methylcoumarin (AMC) is released from this compound . The fluorescence of AMC can be used to quantify the activity of these serine proteases .

Eigenschaften

IUPAC Name |

N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]benzamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H60N12O7.C2HF3O2/c1-3-4-14-29(50-35(55)26-12-6-5-7-13-26)37(57)51-30(15-8-9-20-42)38(58)53-32(17-11-22-48-41(45)46)39(59)52-31(16-10-21-47-40(43)44)36(56)49-27-18-19-28-25(2)23-34(54)60-33(28)24-27;3-2(4,5)1(6)7/h5-7,12-13,18-19,23-24,29-32H,3-4,8-11,14-17,20-22,42H2,1-2H3,(H,49,56)(H,50,55)(H,51,57)(H,52,59)(H,53,58)(H4,43,44,47)(H4,45,46,48);(H,6,7)/t29-,30-,31-,32-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJSRFIILSPWIO-WYDLTDSDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H61F3N12O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.